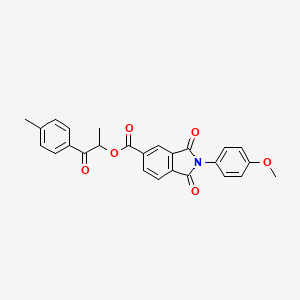![molecular formula C16H24ClN3O4 B12463027 2-(2-(2-Chloroethoxy)ethoxy)-7,8-dihydro-6h-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B12463027.png)
2-(2-(2-Chloroethoxy)ethoxy)-7,8-dihydro-6h-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate is a complex organic compound with a molecular formula of C16H24ClN3O4. This compound is characterized by its pyrido[3,2-d]pyrimidine core structure, which is functionalized with chloroethoxy and ethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloroethanol with ethylene oxide to form 2-(2-chloroethoxy)ethanol. This intermediate is then reacted with tert-butyl 2-(2-(2-chloroethoxy)ethoxy)acetate under specific conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and purification to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2-(2-(2-chloroethoxy)ethoxy)acetate
- 2-[2-(2-Chloroethoxy)ethoxy]ethanol
Uniqueness
Tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate is unique due to its pyrido[3,2-d]pyrimidine core structure, which imparts specific chemical properties and reactivity. This makes it valuable for applications that require precise molecular interactions and modifications .
Eigenschaften
Molekularformel |
C16H24ClN3O4 |
|---|---|
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H24ClN3O4/c1-16(2,3)24-15(21)20-7-4-5-12-13(20)11-18-14(19-12)23-10-9-22-8-6-17/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
AUHYMMAWVQMKAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)OCCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B12462945.png)
![N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12462958.png)





![2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate](/img/structure/B12462998.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12463000.png)

![4,4'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463006.png)

![(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl methyl benzene-1,2-dicarboxylate](/img/structure/B12463017.png)

